9-Diazo-2-nitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Diazo-2-nitro-9H-fluorene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. The compound is known for its distinctive reactivity, making it a valuable intermediate in organic synthesis. The presence of both diazo and nitro groups in its structure imparts unique chemical properties that are exploited in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Diazo-2-nitro-9H-fluorene typically involves the diazotization of 2-nitrofluorene. This process can be achieved by treating 2-nitrofluorene with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
9-Diazo-2-nitro-9H-fluorene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles such as alkenes and alkynes, leading to the formation of heterocyclic compounds.
Substitution Reactions: The diazo group can be replaced by other nucleophiles, resulting in the formation of substituted fluorene derivatives.
Common Reagents and Conditions
Cycloaddition Reactions: These reactions are typically carried out in the presence of a catalyst such as a transition metal complex.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used to replace the diazo group.
Major Products Formed
Scientific Research Applications
9-Diazo-2-nitro-9H-fluorene has several applications in scientific research, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.
Material Science: The unique electronic properties of the compound make it useful in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 9-Diazo-2-nitro-9H-fluorene involves the generation of reactive intermediates such as carbenes and nitrenes. These intermediates can undergo various chemical transformations, leading to the formation of new bonds and the creation of complex molecular structures. The diazo group can also participate in cycloaddition reactions, forming stable heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
9-Diazo-9H-fluorene: Similar to 9-Diazo-2-nitro-9H-fluorene but lacks the nitro group, resulting in different reactivity and applications.
2-Nitrofluorene: Contains a nitro group but lacks the diazo group, leading to different chemical properties and uses.
Uniqueness
The presence of both diazo and nitro groups in this compound makes it unique compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
Properties
CAS No. |
63621-14-7 |
---|---|
Molecular Formula |
C13H7N3O2 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
9-diazo-2-nitrofluorene |
InChI |
InChI=1S/C13H7N3O2/c14-15-13-11-4-2-1-3-9(11)10-6-5-8(16(17)18)7-12(10)13/h1-7H |
InChI Key |
OEYYAGXZEUKYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.